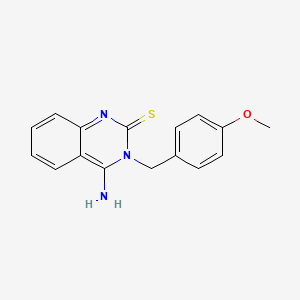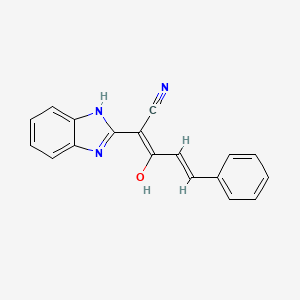
(4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile is an organic compound that features a benzimidazole moiety, a phenyl group, and a nitrile group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation reaction to introduce the phenyl group onto the benzimidazole core.
Formation of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Final Assembly: The final compound can be assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The phenyl group and other positions on the benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole structures are often used as ligands in catalytic systems.
Materials Science: These compounds can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Anticancer Agents: Some compounds in this class have shown potential as anticancer agents due to their ability to interact with DNA and proteins.
Industry
Dyes and Pigments: The structural features of these compounds make them suitable for use in dyes and pigments.
Pharmaceuticals: They are used as intermediates in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile would depend on its specific application. Generally, such compounds may exert their effects by:
Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors to modulate their activity.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.
Nitrile-Containing Compounds: Compounds such as benzonitrile and phenylacetonitrile have similar nitrile groups.
Uniqueness
(4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H13N3O |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
(2Z,4E)-2-(1H-benzimidazol-2-yl)-3-hydroxy-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C18H13N3O/c19-12-14(17(22)11-10-13-6-2-1-3-7-13)18-20-15-8-4-5-9-16(15)21-18/h1-11,22H,(H,20,21)/b11-10+,17-14- |
InChI Key |
XGQJIGHTNXJKFP-UDUOVWRXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C2=NC3=CC=CC=C3N2)O |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B11184108.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11184111.png)
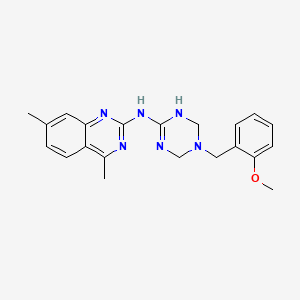
![N-(2-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11184123.png)
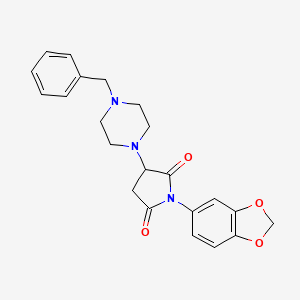
![3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11184130.png)
![N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11184133.png)
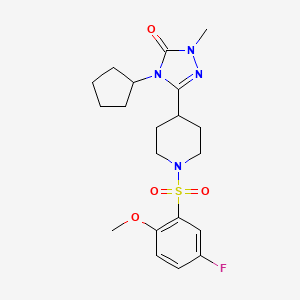
![N-[(1E)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethylaniline](/img/structure/B11184141.png)
![N-(2-fluorophenyl)-4-hydroxy-7-oxo-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11184146.png)
![4-(4-ethoxy-3-hydroxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11184153.png)
![Ethyl 4-amino-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B11184178.png)
